Sanggenol L
Description
Significance of Natural Compounds in Bioactive Discovery
For centuries, natural products, derived from sources such as plants, microorganisms, and animals, have been a cornerstone of traditional medicine. scielo.bropenaccessjournals.com In modern drug discovery, they continue to be a vital source of novel chemical entities and lead compounds for the development of new drugs. scirp.orgresearchgate.net It is estimated that a significant percentage, around 40%, of all modern medicines are either natural products or their semi-synthetic derivatives. scirp.org The immense structural and chemical diversity of natural products is a key reason for their historical success in medicine, with many possessing intricate carbon skeletons and a wide array of functional groups that are absent in synthetically produced molecules. scielo.brscirp.org This inherent complexity provides a rich scaffold for identifying molecules with unique biological activities and for addressing a wide range of disease targets. researchgate.net
The value of natural products in drug discovery is underscored by three main factors: their consistent introduction of new and diverse chemical structures, the vast number of diseases they can potentially treat or prevent, and their frequent application in treating various ailments. scirp.org From anti-cancer and anti-inflammatory agents to antihypertensives and antimicrobials, natural products have made substantial contributions to pharmacotherapy. scirp.org The ongoing exploration of the natural world, coupled with advancements in analytical and computational techniques, continues to unlock the potential of these compounds, paving the way for new therapeutic breakthroughs. researchgate.netmdpi.com
Overview of Isoprenylated Flavonoids in Phytochemistry
Flavonoids are a large and diverse class of polyphenolic secondary metabolites found in plants. A particularly interesting subclass is the isoprenylated flavonoids, which are characterized by the attachment of one or more isoprenoid-derived moieties, typically a five-carbon (prenyl) or ten-carbon (geranyl) group, to the flavonoid core. mdpi.com This isoprenylation significantly increases the structural diversity and lipophilicity of the flavonoid, which can, in turn, enhance its biological activities and pharmacological properties. d-nb.info
Over 600 structurally distinct isoprenylated flavonoids have been identified, showcasing a wide range of substitution patterns on the flavanone (B1672756), flavone, flavanonol, flavonol, isoflavone, or chalcone (B49325) skeletons. mdpi.com These compounds are the result of a "hybrid" biosynthesis, combining elements from both the flavonoid and isoprenoid metabolic pathways. mdpi.comnih.gov Isoprenylated flavonoids have been isolated from various plant families, with the Moraceae (mulberry) family being a particularly rich source. mdpi.comnih.gov Research has demonstrated that the addition of isoprenoid groups can lead to enhanced cytotoxic and antimicrobial activities compared to their non-prenylated counterparts. d-nb.info
General Introduction to Sanggenol L within Flavonoid Research
This compound is a notable isoprenylated flavonoid that has garnered significant attention in phytochemical and pharmacological research. frontiersin.orgmdpi.com It is primarily isolated from the root bark of Morus alba (white mulberry), a plant with a long history of use in traditional Chinese medicine for its anti-inflammatory and blood circulation-promoting properties. frontiersin.orgwsu.edu Structurally, this compound is a complex pyranoflavanone, classified as a Diels-Alder type adduct. chemfaces.comacs.org This intricate structure is believed to be formed through an enzymatic cycloaddition reaction between a dehydrogeranylflavanone and a prenylchalcone. acs.org
Initial investigations into this compound revealed its cytotoxic effects against various cancer cell lines. chemfaces.comacs.org Subsequent studies have expanded upon these findings, demonstrating a range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant properties. mdpi.comresearchgate.net The unique chemical architecture and promising bioactivities of this compound have established it as a significant compound within the field of flavonoid research, with ongoing studies seeking to fully elucidate its therapeutic potential. researchgate.netnih.govjst.go.jp
Detailed Research Findings on this compound
This compound has been the subject of numerous studies investigating its biological effects, particularly its anticancer properties. Research has shown that this compound can inhibit the growth and proliferation of various cancer cells in a dose-dependent manner. wsu.edu
In studies on melanoma skin cancer cells (B16, SK-MEL-2, and SK-MEL-28), this compound treatment significantly inhibited cell growth and the formation of colonies. targetmol.comnih.gov It was observed to induce apoptotic cell death, characterized by nuclear condensation and the formation of apoptotic bodies. nih.gov This process was found to be mediated through both caspase-dependent and caspase-independent pathways. nih.gov The compound was shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2. nih.govnih.gov
Research on human prostate cancer cells has also yielded promising results. nih.govmdpi.com this compound was found to induce apoptosis and cause cell cycle arrest. nih.govmdpi.com The mechanism of action involves the activation of the p53 protein and the suppression of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in the progression of many cancers. frontiersin.orgresearchgate.netnih.gov
Furthermore, this compound has demonstrated efficacy against ovarian cancer cells by inducing apoptosis through caspase activation and inhibiting the NF-κB signaling pathway. frontiersin.orgnih.gov In hepatocellular carcinoma cells, it was found to trigger apoptosis by inhibiting the LGR5/β-catenin axis and upregulating miR134. jst.go.jp Studies on gastric cancer have indicated that this compound induces lethal autophagy and apoptosis by targeting cathepsin K and modulating the ROS-dependent AMPK/mTOR signaling pathway. wsu.edu
Beyond its anticancer effects, this compound has also been investigated for its neuroprotective and anti-inflammatory activities. mdpi.comresearchgate.net It has shown potential in mitigating cerebral ischemia-reperfusion injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway. researchgate.net In a hamster model of oral carcinogenesis, supplementation with this compound was found to prevent tumor formation and reduce inflammatory markers. rjpbr.comresearchgate.net
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H26O6 | targetmol.com |
| Molecular Weight | 422.47 g/mol | targetmol.com |
| CAS Number | 329319-20-2 | jst.go.jp |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-en-1-yl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one | sigmaaldrich.com |
| Solubility | Insoluble in water | |
| Physical Description | Powder | chemfaces.com |
| Source | Root bark of Morus alba L. | chemfaces.com |
Table 2: Investigated Biological Activities of this compound
| Activity | Cell Line/Model | Key Findings | Source(s) |
| Anticancer | Melanoma (B16, SK-MEL-2, SK-MEL-28) | Inhibits cell growth, induces apoptosis via caspase-dependent and -independent pathways. | researchgate.netnih.gov |
| Prostate Cancer (RC-58T) | Induces apoptosis and cell cycle arrest via p53 activation and PI3K/Akt/mTOR suppression. | frontiersin.orgresearchgate.netnih.gov | |
| Ovarian Cancer | Induces apoptosis via caspase activation and NF-κB inhibition. | frontiersin.orgnih.gov | |
| Hepatocellular Carcinoma (Huh7, HepG2) | Induces apoptosis via inhibition of LGR5/β-catenin axis and upregulation of miR134. | jst.go.jp | |
| Gastric Cancer | Induces lethal autophagy and apoptosis by targeting cathepsin K and modulating ROS/AMPK/mTOR pathway. | wsu.edu | |
| Oral Squamous Cell Carcinoma (hamster model) | Prevents tumor occurrence and inhibits inflammatory markers. | rjpbr.comresearchgate.net | |
| Neuroprotective | Cerebral Ischemia-Reperfusion (rat model) | Prevents brain injury by inhibiting the HMGB1/TLR4/NF-κB pathway. | researchgate.net |
| Human Neuroblastoma (SK-N-SH) | Alleviates mitochondrial dysfunction and ROS production. | mdpi.com | |
| Anti-inflammatory | Sepsis (rat model) | Exhibits antioxidative, antiapoptotic, and anti-inflammatory actions. | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-14(2)5-4-9-25(3)10-8-17-22(31-25)13-20(29)23-19(28)12-21(30-24(17)23)16-7-6-15(26)11-18(16)27/h5-8,10-11,13,21,26-27,29H,4,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFUBPTGYOGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Dereplication Methodologies of Sanggenol L
Botanical Sources and Distribution for Sanggenol L Isolation
Chromatographic Techniques for Isolation and Purification
The isolation and purification of this compound from plant extracts involve a series of chromatographic steps designed to separate it from a complex mixture of other phytochemicals.
Preparative Chromatography Applications
Initial fractionation of the crude plant extract is often achieved using preparative column chromatography. mdpi.com Common stationary phases for this purpose include silica (B1680970) gel and Sephadex LH-20. chemfaces.comnih.govkoreamed.org For instance, the ethyl acetate (B1210297) extract of Morus alba root bark can be subjected to silica gel column chromatography to yield several fractions. mdpi.com
Further purification often involves the use of Sephadex LH-20 column chromatography. chemfaces.comnih.govkoreamed.org This technique is particularly effective for separating flavonoids and other polyphenolic compounds. mdpi.com Elution is typically carried out with solvents like methanol (B129727) or methanol-water mixtures. mdpi.com In some procedures, vacuum liquid chromatography with a silica gel stationary phase is also employed for initial separation. e-nps.or.kr
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification and isolation of this compound, often in a semi-preparative mode. mdpi.com Reversed-phase columns, such as RP-18, are frequently used for this purpose. e-nps.or.kre-nps.or.kr
A typical HPLC method for the isolation of this compound involves a gradient elution system. For example, a mobile phase consisting of methanol and water, often with the addition of a small amount of formic acid to improve peak shape, can be used. e-nps.or.kre-nps.or.kr The separation is monitored using a Diode Array Detector (DAD), which allows for the selection of an optimal detection wavelength based on the UV spectrum of this compound. e-nps.or.kre-nps.or.kr A common detection wavelength used is 254 nm. e-nps.or.kre-nps.or.kr The retention time for this compound in a specific HPLC system was reported to be 27.1 minutes. e-nps.or.kre-nps.or.kr The purity of the isolated compound is often assessed by analytical HPLC, with purities of ≥98% being reported. tautobiotech.combiorlab.com
Spectroscopic Methods for Structural Elucidation (Excluding Basic Identification Data)
Once isolated, the chemical structure of this compound is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. chemfaces.comnih.govnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the complete structure. biocrick.comnih.gov
¹H-NMR (Proton NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. e-nps.or.kre-nps.or.kr For this compound, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated methanol (CD₃OD), shows characteristic signals for the flavonoid core and its substituents. e-nps.or.kre-nps.or.kr For example, a doublet at δ 7.19 ppm (J=8.8 Hz) is assigned to the H-6' proton, and a doublet at δ 6.56 ppm (J=10.4 Hz) corresponds to the H-1" proton. e-nps.or.kre-nps.or.kr
¹³C-NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. e-nps.or.kre-nps.or.kr 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are used to establish long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the different structural fragments. mdpi.com
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. chemfaces.comnih.gov High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which helps in determining the molecular formula. mdpi.com The molecular formula for this compound has been established as C₂₅H₂₆O₆, corresponding to a molecular weight of 422.5 g/mol . tautobiotech.combiorlab.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule. frontiersin.orgmdpi.com This involves selecting the molecular ion and subjecting it to fragmentation, which provides valuable structural information. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of this compound in complex mixtures and providing both retention time and mass-to-charge ratio data. frontiersin.orgresearchgate.net
Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Stereochemical and Functional Group Analysis
The structural elucidation of complex natural products like this compound relies heavily on a combination of spectroscopic techniques. Among these, Circular Dichroism (CD) and Infrared (IR) spectroscopy are pivotal for determining the molecule's absolute stereochemistry and identifying its constituent functional groups, respectively.
Circular Dichroism (CD) for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgruppweb.org This technique is particularly powerful for assigning the absolute configuration of stereocenters within a molecule. mdpi.com In the context of Diels-Alder type adducts from the Morus genus, to which this compound belongs, CD spectroscopy has been instrumental. mdpi.com
Research on related compounds has established a methodology for determining the absolute configuration of the chiral centers on the methylcyclohexene ring. researchgate.net Specifically, the absolute configuration for all-trans adducts was determined to be 3″R, 4″R, and 5″S, while for cis-trans adducts, it was established as 3″S, 4″R, and 5″S based on CD spectra and X-ray crystallography. mdpi.comresearchgate.net For a class of similar flavanones, the absolute configurations at C-2 and C-3 were determined as (2R, 3S) using spectroscopic methods. researchgate.net While the specific CD spectral data for this compound is not detailed in the available literature, the analysis of related sanggenon compounds provides a framework for its stereochemical determination.
The table below illustrates the typical application of CD spectroscopy in determining the stereochemistry of related Diels-Alder adducts from the Morus genus.
| Stereoisomer Type | Configuration of Methylcyclohexene Ring |
| All-trans adducts | 3″R, 4″R, 5″S |
| Cis-trans adducts | 3″S, 4″R, 5″S |
This table is based on established configurations for related compounds and serves as a reference for the likely analysis approach for this compound. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. masterorganicchemistry.com The IR spectrum provides a unique molecular "fingerprint" that reveals the presence of key structural components. masterorganicchemistry.comresearchgate.net
The analysis of this compound and related flavonoids would typically show a characteristic pattern of absorptions. A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of hydroxyl (O-H) groups. libretexts.orglibretexts.org The presence of a carbonyl (C=O) group, characteristic of the flavanone (B1672756) core, would be identified by a strong absorption peak typically around 1650-1730 cm⁻¹. libretexts.orglibretexts.org Absorptions corresponding to aromatic C=C bond stretching are expected in the 1450-1600 cm⁻¹ region, while C-O bond stretching would appear in the 1000-1300 cm⁻¹ range. libretexts.orglibretexts.org
The following table summarizes the expected IR absorption bands for the key functional groups within this compound, based on general principles of IR spectroscopy.
| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |
| 3500 - 3300 | Hydroxyl (-OH) | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2960 - 2850 | Aliphatic C-H | Stretching |
| 1680 - 1640 | Carbonyl (C=O) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1320 - 1210 | C-O | Stretching |
This table represents characteristic absorption ranges for the functional groups present in flavonoid structures like this compound. libretexts.orglibretexts.org
Together, CD and IR spectroscopy provide indispensable, complementary information. While IR spectroscopy identifies the essential building blocks (functional groups) of this compound, CD spectroscopy reveals their precise three-dimensional arrangement, which is crucial for understanding its biological activity.
Biosynthetic Pathways and Total Synthesis Approaches for Sanggenol L
Proposed Biosynthetic Routes to Sanggenol L in Morus Species
The biosynthesis of this compound in Morus species is a specialized branch of the broader flavonoid pathway, culminating in a unique molecular architecture. It is hypothesized to involve a sequence of enzymatic reactions, including the assembly of a flavonoid core, subsequent isoprenylation, and a key cycloaddition event.
General Flavonoid Biosynthesis Precursors and Enzymes
The journey to this compound begins with the fundamental building blocks of flavonoid biosynthesis. The process is initiated by the phenylpropanoid pathway, which provides one of the primary precursors. nih.gov
The initial committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which facilitates the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.orgmdpi.com This foundational structure then undergoes a series of enzymatic modifications. Chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone (B1672756), a critical intermediate. frontiersin.org Subsequent hydroxylation reactions, mediated by enzymes such as flavanone 3-hydroxylase (F3H), further diversify the flavonoid structures. royalsocietypublishing.org These core enzymes are essential for producing the basic flavonoid skeleton that will ultimately be transformed into this compound.
| Enzyme | Function in Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of phenylalanine to cinnamic acid, initiating the phenylpropanoid pathway. nih.gov |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov |
| 4-Coumaroyl-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA. royalsocietypublishing.org |
| Chalcone synthase (CHS) | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgmdpi.com |
| Chalcone isomerase (CHI) | Facilitates the cyclization of naringenin chalcone to naringenin (a flavanone). frontiersin.orgmdpi.com |
| Flavanone 3-hydroxylase (F3H) | Hydroxylates flavanones to produce dihydroflavonols. royalsocietypublishing.org |
Isoprenylation Mechanisms in Flavonoid Biogenesis
A defining characteristic of this compound is the presence of isoprenoid groups. Isoprenylation, the attachment of these lipophilic side chains, is a crucial step that enhances the biological activities of flavonoids by increasing their affinity for cell membranes. researchgate.net In plants, this modification is catalyzed by prenyltransferase enzymes.
The most common isoprenoid unit found in flavonoids is the 3,3-dimethylallyl group, also known as a prenyl group. researchgate.net However, more complex groups like the geranyl (a 10-carbon chain) and farnesyl (a 15-carbon chain) moieties are also observed. researchgate.net The attachment of these groups can occur at various positions on the flavonoid skeleton, most commonly on the A-ring at the C-6 or C-8 positions, or on the B-ring at the C-3' or C-5' positions, typically ortho to a hydroxyl group. researchgate.net The formation of an isoprenylated chalcone is a key step toward the biosynthesis of this compound. nih.gov
Diels-Alder Type Cycloaddition Hypothesis in this compound Formation
The unique cyclohexene (B86901) ring system of this compound is believed to be formed through a [4+2] cycloaddition reaction, specifically a Diels-Alder reaction. acs.orgacs.org This type of reaction is a powerful tool in organic synthesis for forming six-membered rings and is also utilized by nature. wikipedia.orglibretexts.org In the context of this compound biosynthesis, it is proposed that this reaction is enzyme-mediated, likely by a Diels-Alderase, as the resulting natural products are optically active. mdpi.com
The proposed mechanism involves the reaction between two different flavonoid molecules:
The Diene: A dehydroprenylchalcone, where the isoprenyl side chain acts as the conjugated diene.
The Dienophile: Another chalcone molecule, where the α,β-unsaturated double bond serves as the dienophile. nih.govmdpi.com
This compound is considered a Diels-Alder type adduct resulting from the cycloaddition of a dehydrogeranylflavanone and a prenylchalcone. acs.orgacs.org This enzymatic cycloaddition is a hallmark of the biosynthesis of many complex flavonoids found in the Morus genus. nih.gov
Chemical Synthesis Strategies for this compound and Analogues
The complex structure of this compound has made it a challenging target for chemical synthesis. Research has focused on developing methods for the total synthesis of this compound and its analogues, as well as semisynthetic approaches starting from more readily available natural products.
Total Synthesis Methods and Methodological Developments
While a complete total synthesis of this compound has not been extensively reported, the total synthesis of closely related sanggenon-type natural products provides a clear blueprint for its potential synthesis. For instance, the total syntheses of sanggenon C and O have been achieved. nih.govacs.org
Key strategies in these syntheses include:
Regioselective Prenylation: The controlled introduction of prenyl groups onto the flavonoid core is a critical step. This has been achieved through methods like the Claisen rearrangement. researchgate.netresearchgate.net
Diels-Alder Cycloaddition: Mimicking the proposed biosynthetic pathway, the intermolecular [4+2] cycloaddition is a cornerstone of the synthetic strategy. The development of catalytic, enantioselective Diels-Alder reactions using chiral catalysts, such as those derived from BINOL, has been a significant advancement, allowing for control over the stereochemistry of the newly formed chiral centers. nih.gov
Protective Group Chemistry: The synthesis of polyhydroxylated molecules like flavonoids requires a careful strategy of protecting and deprotecting hydroxyl groups to direct reactions to the desired positions. karazin.ua
A concise total synthesis of (±)-sanggenol F, a related compound, was accomplished starting from 2,4,6-trihydroxyacetophenone, highlighting the feasibility of these approaches. researchgate.net
| Synthetic Strategy | Description | Key Reactions/Reagents |
| Regioselective Prenylation | Controlled addition of isoprenoid side chains to the flavonoid scaffold. | Claisen rearrangement, Friedel-Crafts alkylation. researchgate.netresearchgate.net |
| Biomimetic Diels-Alder Reaction | Construction of the cyclohexene ring via a [4+2] cycloaddition, mimicking the natural biosynthetic pathway. | Lewis acid catalysis (e.g., B(OPh)₃/BINOL complexes). nih.gov |
| Protective Group Manipulation | Strategic use of protecting groups to mask reactive hydroxyl functionalities during the synthesis. | Benzylation/debenzylation, methylation/demethylation. karazin.ua |
Semisynthetic Approaches from Related Natural Precursors
Semisynthesis offers a more efficient route to complex natural products by utilizing advanced intermediates that are themselves natural products. For example, a semisynthesis of racemic sanggenol F has been achieved starting from morin (B1676745), a naturally occurring flavonol. researchgate.netacs.org This approach significantly reduces the number of synthetic steps compared to a total synthesis. The conversion of morin to sanggenol F still requires key transformations, such as the introduction of prenyl groups via Claisen rearrangement. researchgate.net Given the structural similarities, it is plausible that a similar semisynthetic strategy could be developed for this compound, starting from an appropriate, more abundant flavonoid precursor from Morus species.
Stereoselective Synthesis Considerations
The complex three-dimensional architecture of this compound, which contains multiple chiral centers, presents a significant challenge in its total synthesis. Achieving the correct relative and absolute stereochemistry is paramount, as different stereoisomers can exhibit vastly different biological activities. Therefore, stereoselective synthesis strategies are crucial for the efficient and accurate construction of the this compound molecule.
The core of this challenge lies in the key Diels-Alder reaction that forms the cyclohexene ring. This cycloaddition can result in various diastereomers (endo and exo products) and enantiomers, depending on the orientation of the reacting molecules and the face of the dienophile that is attacked. chemistrydocs.commsu.edu Controlling these outcomes is the primary focus of stereoselective approaches.
Key Stereoselective Strategies:
Chiral Auxiliaries: One common strategy involves attaching a chiral auxiliary to one of the reactants (either the diene or the dienophile). This auxiliary group directs the cycloaddition to occur from a specific face, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Chiral Catalysts: A more elegant and atom-economical approach is the use of chiral Lewis acid catalysts. ijfans.org These catalysts can coordinate to the dienophile, creating a chiral environment that biases the approach of the diene. chemistrydocs.com For the synthesis of related flavonoid Diels-Alder natural products like Sanggenons C and O, catalytic enantioselective [4+2] cycloadditions have been successfully developed. nih.govacs.org Specifically, complexes of boron with chiral ligands such as BINOL (1,1'-bi-2-naphthol) have proven effective. nih.govmdpi.com This method can facilitate high enantio- and diastereoselectivity, providing a direct route to enantiomerically enriched products. nih.gov
Substrate Control: The inherent chirality within the reactant molecules can also influence the stereochemical outcome of the reaction, a phenomenon known as substrate-based stereocontrol. msu.edu If one of the starting materials is already chiral, it can direct the formation of subsequent stereocenters.
Challenges in Stereoselective Synthesis:
The development of a fully stereoselective total synthesis of this compound requires careful planning and execution. The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol. For instance, in the synthesis of Sanggenons C and O, different BINOL ligands were evaluated to optimize enantioselectivity. nih.gov Furthermore, the synthesis must be designed to allow for the introduction of all necessary functional groups without compromising the established stereocenters. The complexity of natural products like this compound often necessitates multi-step syntheses where maintaining stereochemical integrity throughout the sequence is a major hurdle. unimi.it
Research Findings on Stereocontrol:
Detailed studies on the Diels-Alder reactions for similar flavonoid natural products provide valuable insights. The table below summarizes key findings from research on the stereoselective synthesis of related compounds, which are applicable to this compound.
| Catalyst/Method | Diene/Dienophile System | Key Outcome | Reference |
| B(OPh)₃/(R)-BINOL | Racemic flavonoid diene & achiral dienophile | Stereodivergent reaction affording enantioenriched products. | nih.gov |
| Chiral Boron Complex with (R)-VANOL | Model system for Diels-Alder cycloaddition | Excellent stereoselectivity (97% ee) for the endo product. | mdpi.com |
| Diels-Alderase Enzymes (MaDA-1, MaDA-2/3) | Chalcones and dehydroprenylphenols | High enantioselectivity (ee > 98%) and stereoselectivity (endo or exo). | mdpi.com |
These findings underscore the power of asymmetric catalysis and biocatalysis in controlling the stereochemistry of the pivotal [4+2] cycloaddition step, paving the way for a potential stereoselective total synthesis of this compound.
Mechanistic Investigations of Sanggenol L S Biological Activities
Research on Antineoplastic and Antiproliferative Mechanisms
Sanggenol L, a natural flavonoid isolated from the root bark of Morus alba, has demonstrated significant antineoplastic and antiproliferative effects in various cancer cell lines. nih.govnih.govszabo-scandic.com Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest. nih.govwsu.edu
Induction of Apoptosis in Cancer Cell Lines
This compound has been shown to trigger apoptotic cell death in a variety of cancer cells, including melanoma, prostate, breast, and hepatocellular carcinoma. nih.govnih.govresearchgate.netnih.gov This process is characterized by morphological changes such as nuclear condensation and the formation of apoptotic bodies. nih.govexlibrisgroup.com The induction of apoptosis by this compound occurs through both caspase-dependent and caspase-independent pathways. nih.govnih.gov
This compound activates the intrinsic and extrinsic caspase-dependent apoptotic pathways. nih.govnih.gov This is evidenced by the downregulation of pro-caspase-3, -8, and -9, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govnih.govnih.gov The cleavage of PARP is a hallmark of caspase-dependent apoptosis. nih.govresearcher.life
In human prostate cancer cells (RC-58T), treatment with this compound led to a decrease in the levels of pro-caspase-3, -8, and -9, and an increase in cleaved-PARP. nih.gov Similarly, in melanoma skin cancer cells (B16, SK-MEL-2), this compound treatment resulted in the downregulation of pro-caspase-3, -8, and -9, and the upregulation of cleaved-PARP. nih.gov In hepatocellular carcinoma cells (HepG2 and Huh7), this compound activated pro-Caspase-3 and pro-Caspase-7, leading to PARP cleavage. nih.govjst.go.jp The use of a pan-caspase inhibitor, z-VAD-fmk, was shown to significantly inhibit this compound-induced cell death, confirming the critical role of caspases in this process. nih.gov
Table 1: Effect of this compound on Caspase-Dependent Apoptotic Proteins
| Cell Line | Pro-Caspase-3 | Pro-Caspase-8 | Pro-Caspase-9 | Pro-Caspase-7 | Cleaved-PARP | Source(s) |
|---|---|---|---|---|---|---|
| Prostate Cancer (RC-58T) | ↓ | ↓ | ↓ | N/A | ↑ | nih.gov, nih.gov |
| Melanoma (B16, SK-MEL-2) | ↓ | ↓ | ↓ | N/A | ↑ | nih.gov |
| Hepatocellular Carcinoma (HepG2, Huh7) | ↓ | N/A | N/A | ↓ | ↑ | nih.gov, jst.go.jp |
| Breast Carcinoma (BT-474) | ↓ | ↓ | ↓ | N/A | N/A | researchgate.net |
Arrow indicates up (↑) or down (↓) regulation. N/A indicates data not available.
In addition to caspase-dependent pathways, this compound also induces apoptosis through caspase-independent mechanisms. nih.govnih.gov This involves the translocation of apoptosis-inducing factor (AIF) and endonuclease G (Endo G) from the mitochondria to the cytosol and nucleus. nih.govmdpi.com Once in the nucleus, these proteins contribute to DNA fragmentation and cell death. mdpi.com
Studies on human prostate cancer cells (RC-58T) demonstrated that this compound treatment increased the cytosolic levels of AIF and Endo G. nih.govmdpi.com The use of an AIF inhibitor, N-PM, was shown to significantly reduce this compound-induced apoptosis, highlighting the importance of this pathway. nih.govmdpi.com Similar findings were observed in melanoma and breast cancer cells, where this compound upregulated the expression of AIF and Endo G in the cytosol. nih.govresearchgate.net
Table 2: Effect of this compound on Caspase-Independent Apoptotic Proteins
| Cell Line | Apoptosis-Inducing Factor (AIF) | Endonuclease G (Endo G) | Source(s) |
|---|---|---|---|
| Prostate Cancer (RC-58T) | ↑ | ↑ | nih.gov, mdpi.com |
| Melanoma (B16, SK-MEL-2) | ↑ | ↑ | nih.gov |
| Breast Carcinoma (BT-474) | ↑ | ↑ | researchgate.net |
Arrow indicates up (↑) regulation.
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. researchgate.netmdpi.com this compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis. nih.govnih.gov
Specifically, this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.govnih.gov This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, facilitating the release of apoptotic factors. mdpi.com Furthermore, this compound has been shown to decrease the levels of Bid, a pro-apoptotic BH3-only protein that links the extrinsic and intrinsic apoptotic pathways. nih.govnih.govnih.gov In human prostate cancer and melanoma cells, this compound treatment resulted in increased Bax and decreased Bcl-2 and Bid expression. nih.govnih.gov In breast carcinoma cells, this compound also enhanced the expression of Bax and decreased the expression of Bcl-2. researchgate.net
Table 3: Modulation of Bcl-2 Family Proteins by this compound
| Cell Line | Bax | Bcl-2 | Bid | Source(s) |
|---|---|---|---|---|
| Prostate Cancer (RC-58T) | ↑ | ↓ | ↓ | nih.gov, nih.gov |
| Melanoma (B16, SK-MEL-2) | ↑ | ↓ | ↓ | nih.gov |
| Breast Carcinoma (BT-474) | ↑ | ↓ | N/A | researchgate.net |
| Colorectal Cancer | ↑ | ↓ | N/A | x-mol.net |
Arrow indicates up (↑) or down (↓) regulation. N/A indicates data not available.
Caspase-Independent Apoptotic Pathways (e.g., AIF, Endo G translocation)
Cell Cycle Arrest Induction and Regulatory Mechanisms
Beyond inducing apoptosis, this compound also exerts its antiproliferative effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. nih.govwsu.edu
The progression of the cell cycle is tightly controlled by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. wikipedia.orgmdpi.com this compound has been shown to induce cell cycle arrest by downregulating the expression of key CDKs and cyclins. nih.gov
In human prostate cancer cells (RC-58T and PC-3), this compound treatment led to a dose-dependent downregulation of CDK1, CDK2, CDK4, and CDK6. nih.govnih.gov Concurrently, the expression of cyclins associated with different phases of the cell cycle, including Cyclin D1, Cyclin E, Cyclin A, and Cyclin B1, was also suppressed. nih.govnih.gov This comprehensive inhibition of CDK/cyclin complexes effectively halts the progression of the cell cycle, particularly at the G2/M phase. nih.gov
Table 4: Effect of this compound on Cell Cycle Regulatory Proteins in Prostate Cancer Cells (RC-58T)
| Protein | Function | Effect of this compound | Source(s) |
|---|---|---|---|
| CDK1 | Mitosis | ↓ | nih.gov, nih.gov |
| CDK2 | G1/S transition, S phase | ↓ | nih.gov, nih.gov |
| CDK4 | G1 progression | ↓ | nih.gov, nih.gov |
| CDK6 | G1 progression | ↓ | nih.gov, nih.gov |
| Cyclin A | S and G2 phases | ↓ | nih.gov, nih.gov |
| Cyclin B1 | G2/M transition | ↓ | nih.gov, nih.gov |
| Cyclin D1 | G1 progression | ↓ | nih.gov, nih.gov |
| Cyclin E | G1/S transition | ↓ | nih.gov, nih.gov |
Arrow indicates down (↓) regulation.
Cell Cycle Phase Specificity of Arrest (e.g., G2/M phase)
This compound has been demonstrated to halt the progression of the cell cycle in cancer cells, with a specific action at the G2/M checkpoint. mdpi.com In studies involving human prostate cancer cells (RC-58T), treatment with this compound led to an accumulation of cells in the G2/M phase in a dose-dependent manner. mdpi.com The populations of cells in the G0/G1 and S phases were not significantly affected by the treatment. mdpi.com This G2/M phase arrest is substantiated by the observed modulation of key cell cycle regulatory proteins. nih.gov
Specifically, treatment with this compound results in the downregulation of several cyclin-dependent kinases (CDKs) and cyclins that are crucial for cell cycle progression. nih.gov These include CDK1/2, CDK4, CDK6, cyclin D1, cyclin E, cyclin A, and cyclin B1. nih.govnih.gov Concurrently, the expression of tumor suppressor proteins p53 and p21 is upregulated. mdpi.comnih.gov The proteins Cyclin A, Cyclin B1, and CDK1/2 are known regulators of the G2/M phase. mdpi.com These findings collectively indicate that this compound inhibits cancer cell proliferation by inducing cell cycle arrest, particularly at the G2/M transition. mdpi.comnih.gov
Inhibition of Cancer Cell Proliferation and Colony Formation
This compound exhibits significant inhibitory effects on the growth and colony-forming capacity of various cancer cell lines. nih.govtargetmol.com Research has shown that this compound effectively reduces the viability of human prostate cancer cells, including DU145, LNCap, RC-58T, and PC-3 lines. nih.govresearchgate.net Similarly, it has demonstrated potent anti-proliferative and anti-colony formation activity against human melanoma skin cancer cells such as B16, SK-MEL-2, and SK-MEL-28. nih.govtargetmol.com The compound also impedes the proliferation and colony formation of BT-474 breast carcinoma cells and Huh7 and HepG2 hepatocellular carcinoma cells. jst.go.jpresearchgate.net
A noteworthy aspect of this compound's activity is its selectivity for cancer cells. nih.gov Studies have reported that while it significantly inhibits the growth of various cancer cell lines, its effect on normal, non-cancerous cells is minimal. nih.govresearchgate.net For instance, RWPE-1 normal prostate epithelial cells, HaCaT human epithelial keratinocytes, and HBL-100 normal breast epithelial cells were largely unaffected by this compound treatment. nih.govnih.govresearchgate.net
Table 1: Effect of this compound on Cancer Cell Proliferation and Colony Formation
| Cell Line | Cancer Type | Effect | Source |
|---|---|---|---|
| RC-58T, DU145, LNCap, PC-3 | Prostate Cancer | Significant growth inhibition | nih.govresearchgate.net |
| B16, SK-MEL-2, SK-MEL-28 | Melanoma | Significant growth and colony formation inhibition | nih.govtargetmol.com |
| Huh7, HepG2 | Hepatocellular Carcinoma | Reduced viability and colony formation | jst.go.jp |
| BT-474 | Breast Carcinoma | Diminished proliferation and colony formation | researchgate.net |
| Hamster Buccal Pouch | Oral Squamous Cell Carcinoma | Decreased cell proliferation marker expression | rjpbr.com |
Ferroptosis Induction and Underlying Regulatory Networks
This compound has been identified as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. nih.gov In non-small cell lung cancer (NSCLC) cells, this compound was shown to trigger ferroptosis, a process evidenced by the accumulation of reactive oxygen species (ROS), depletion of glutathione (B108866), shrinkage of mitochondria, and lipid peroxidation. nih.govnih.gov This mechanism presents a potential therapeutic avenue, as tumor cells that have developed resistance to apoptosis may remain vulnerable to ferroptosis. nih.gov
The ferroptosis induced by this compound in non-small cell lung cancer (NSCLC) is mediated by a specific signaling pathway involving a microRNA and several key proteins. nih.govmdpi.com Research revealed that this compound treatment upregulates the level of miR-26a-1-3p. nih.govnih.gov This microRNA directly targets the E3 ubiquitin ligase MDM2. nih.govnih.gov
By targeting MDM2, miR-26a-1-3p silences its expression, which in turn leads to a significant increase in the protein levels of the tumor suppressor p53. nih.govmdpi.com The elevated p53 then suppresses the expression of its downstream target, Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system. nih.govmdpi.com The downregulation of SLC7A11 ultimately disrupts antioxidant defenses and triggers ferroptosis. nih.gov This entire cascade, the miR-26a-1-3p/MDM2/p53/SLC7A11 signaling axis, has been identified as a key mechanism in this compound-induced ferroptosis. nih.govnih.gov
Table 2: this compound-Induced Ferroptosis Signaling Cascade
| Step | Molecule/Process | Action | Consequence | Source |
|---|---|---|---|---|
| 1 | This compound | Induces expression of miR-26a-1-3p | Increased levels of miR-26a-1-3p | nih.govnih.gov |
| 2 | miR-26a-1-3p | Directly targets and silences MDM2 | Decreased MDM2 protein levels | nih.govmdpi.com |
| 3 | p53 | Protein levels increase due to MDM2 silencing | Stabilized and active p53 | nih.govnih.gov |
| 4 | SLC7A11 | Expression is suppressed by p53 | Decreased cystine uptake, glutathione depletion | nih.govmdpi.com |
| 5 | Cellular State | Disrupted antioxidant capacity | Lipid peroxidation and Ferroptosis | nih.gov |
Lipid peroxidation is a central event in ferroptosis and is a direct consequence of this compound's activity in susceptible cancer cells. nih.govaginganddisease.org This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. mdpi.com The execution of ferroptosis requires the peroxidation of these membrane-localized PUFAs. mdpi.com
The process is heavily dependent on the presence of redox-active iron. mdpi.com Intracellular ferrous iron (Fe²⁺) participates in the Fenton reaction, which generates highly reactive hydroxyl radicals. mdpi.com These radicals can then initiate the chain reaction of lipid peroxidation. mdpi.com While direct modulation of iron-handling proteins by this compound is not fully detailed, its induction of the p53/SLC7A11 axis disrupts the glutathione/GPX4 antioxidant system. nih.govmdpi.com Glutathione peroxidase 4 (GPX4) is the primary enzyme responsible for neutralizing toxic lipid hydroperoxides, and its inhibition or the depletion of its cofactor glutathione leads to the accumulation of these lipid peroxides, culminating in ferroptotic cell death. mdpi.com
Regulation of miR-26a-1-3p/MDM2/p53/SLC7A11 Signaling Axis
Autophagy Induction and Regulation (e.g., AMPK/mTOR pathway)
In addition to other cell death mechanisms, this compound is capable of inducing lethal autophagy in cancer cells. oncodaily.comwsu.edu Studies in gastric cancer have shown that this compound activates autophagic flux in a dose-dependent manner. oncodaily.comwsu.edu This activation is mediated through the AMPK/mTOR signaling pathway. oncodaily.comwsu.edu
The induction of autophagy is linked to the generation of reactive oxygen species (ROS). wsu.edu this compound triggers the AMPK/mTOR pathway via ROS, which subsequently leads to both autophagic cell death and apoptosis in gastric cancer cells. wsu.edu A notable target in this process is cathepsin K; this compound was found to decrease its proteolytic activity. oncodaily.comwsu.edu Overexpression of cathepsin K was shown to partially counteract the growth-inhibitory effects of this compound by reducing the compound-induced ROS levels, suggesting its role in this pathway. wsu.edu
Neuroprotective Efficacy and Molecular Mechanisms
This compound has demonstrated notable neuroprotective properties in several preclinical models. nih.govjst.go.jp In an in vitro model of Parkinson's disease using rotenone-stimulated human neuroblastoma SK-N-SH cells, this compound was found to alleviate mitochondrial dysfunction and reduce the production of reactive oxygen species (ROS). mdpi.comresearchgate.net It promoted the proliferation of these rotenone-treated cells by regulating apoptotic proteins; it decreased levels of Bax, cleaved caspases, and Cyt-c while increasing Bcl-2 levels. researchgate.net
The molecular mechanism underlying this neuroprotection involves the PI3K/Akt/mTOR signaling pathway. mdpi.comresearchgate.net this compound was shown to reverse the rotenone-induced downregulation of the phosphorylation levels of PI3K, Akt, and mTOR in a dose-dependent manner. mdpi.com Furthermore, this compound has shown protective effects against cerebral ischemia-reperfusion injury. researchgate.net This effect is attributed to its ability to inhibit the HMGB1/TLR4/NF-κB inflammatory signaling pathway. researchgate.net These findings suggest that this compound may serve as a potential therapeutic candidate for neurodegenerative diseases and ischemic brain injury. researchgate.netresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p53 |
| p21 |
| CDK1/2 |
| CDK4 |
| CDK6 |
| Cyclin A |
| Cyclin B1 |
| Cyclin D1 |
| Cyclin E |
| miR-26a-1-3p |
| MDM2 |
| SLC7A11 |
| Bax |
| Bcl-2 |
| Caspase-3 |
| Caspase-8 |
| Caspase-9 |
| Caspase-12 |
| Cyt-c |
| PI3K |
| Akt |
| mTOR |
| AMPK |
| Cathepsin K |
| GPX4 |
| HMGB1 |
| TLR4 |
| NF-κB |
Preservation of Mitochondrial Function (e.g., Mitochondrial Complex I Inhibition Alleviation, MMP)
Anti-inflammatory Effects and Cellular Targets
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. mdpi.com this compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators and pathways.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov The inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies. brieflands.commdpi.com
In a study on DMBA-induced hamster buccal pouch carcinogenesis, oral administration of this compound was found to inhibit inflammatory markers. researchgate.netrjpbr.com Specifically, it decreased the expression of NF-κB, COX-2, and TNF-α. researchgate.netrjpbr.com This suggests that this compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway and the downstream inflammatory molecules it controls. researchgate.netrjpbr.com The inhibition of COX-2, a key enzyme in the production of pro-inflammatory prostaglandins, is a significant aspect of its anti-inflammatory action. researchgate.net
The innate immune system relies on pattern recognition receptors (PRRs) to detect danger signals and initiate inflammatory responses. nih.gov This activation triggers signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. mdpi.comnih.gov
While direct studies on this compound's impact on specific immune cell activation are emerging, its documented inhibition of the NF-κB pathway provides strong evidence for its role in modulating immune responses. nih.govresearchgate.netrjpbr.com By inhibiting NF-κB, this compound can likely reduce the activation and inflammatory output of immune cells like macrophages. mdpi.com Furthermore, this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway in cancer cells, a pathway also involved in immune cell function and inflammation. nih.govresearchgate.net
Modulation of Inflammatory Mediators (e.g., NF-κB, COX-2, TNF-α)
Antioxidant Properties and Radical Scavenging Activities
The antioxidant properties of flavonoids are well-documented and contribute significantly to their protective effects. nih.govresearchgate.net These compounds can directly neutralize free radicals, thereby preventing oxidative damage to cellular components. bioline.org.brmdpi.com
Other Emerging Biological Activities
Beyond its well-documented anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, recent studies have begun to uncover other emerging biological activities of this compound, further broadening its therapeutic potential. These investigations have highlighted its role in modulating critical cellular pathways involved in various pathologies.
One of the notable emerging activities of this compound is its hepatoprotective effect. Research has shown that this compound can protect liver cells from oxidative stress. chemfaces.com For instance, in studies using tert-butyl hydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells, this compound demonstrated a protective effect. chemfaces.com
Furthermore, this compound has been identified as a potential agent against gastric cancer. wsu.edunih.gov Studies have shown that it can inhibit the growth and proliferation of gastric cancer cells in a dose-dependent manner. wsu.edunih.gov The underlying mechanism involves the induction of cell cycle arrest, autophagy, and apoptosis. wsu.edu Specifically, this compound triggers lethal autophagic flux and apoptosis by activating the AMPK/mTOR signaling pathway via reactive oxygen species (ROS). wsu.edu A key finding is that this compound targets cathepsin K, reducing its proteolytic activity and contributing to its anticancer effects. wsu.edu
In the context of oral carcinogenesis, this compound has demonstrated chemopreventive potential. rjpbr.com In a hamster buccal pouch carcinogenesis model induced by 7,12-dimethylbenz(a)anthracene (DMBA), oral administration of this compound was found to prevent tumor formation. rjpbr.com This effect was associated with the inhibition of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS), alongside the induction of apoptosis. rjpbr.com
Recent research has also shed light on the anti-inflammatory mechanisms of this compound in the context of myocardial injury. A 2024 study revealed that this compound reduces lipopolysaccharide (LPS)-induced myocardial injury and inflammation in rats. acs.org The protective mechanism was attributed to the activation of the PI3K/AKT/mTOR signaling pathway and the inhibition of NF-κB. acs.org
The table below summarizes the key emerging biological activities of this compound and the associated mechanistic findings.
| Biological Activity | Model System | Key Mechanistic Findings |
|---|---|---|
| Hepatoprotective | t-BHP-induced oxidative stress in HepG2 cells | Protection against oxidative stress. chemfaces.com |
| Anti-gastric cancer | Gastric cancer cells | Inhibition of cell growth and proliferation; induction of cell cycle arrest, autophagy, and apoptosis; activation of ROS-dependent AMPK/mTOR signaling; targeting of cathepsin K. wsu.edunih.gov |
| Chemoprevention of oral cancer | DMBA-induced hamster buccal pouch carcinogenesis | Prevention of tumor occurrences; inhibition of inflammatory markers (TNF-α, NF-κB, COX-2, iNOS); induction of apoptosis. rjpbr.com |
| Cardioprotective | LPS-induced myocardial injury in rats | Reduction of inflammation and injury; activation of PI3K/AKT/mTOR signaling; inhibition of NF-κB. acs.org |
Molecular Targets and Signaling Pathway Modulation by Sanggenol L
Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Signaling Pathway Disruption
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. nih.govmdpi.com Its dysregulation is a common feature in many cancers, making it a key target for therapeutic intervention. nih.gov Research has demonstrated that Sanggenol L can effectively suppress this pathway. nih.govresearchgate.net
In studies involving human prostate cancer cells, treatment with this compound led to a dose-dependent decrease in the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR. nih.govnih.gov By inhibiting the phosphorylation of these proteins, this compound effectively disrupts the downstream signaling that promotes cancer cell growth and survival. nih.govresearchgate.net This inhibition of the PI3K/Akt/mTOR pathway is a significant mechanism through which this compound exerts its anti-proliferative and apoptotic effects. nih.govmdpi.comresearchgate.net For instance, in neuroblastoma cells, this compound was found to suppress the phosphorylation of the P13k/AKT/mTOR pathway, thereby regulating apoptotic signaling. researchgate.netnih.govsciety.org
Table 1: Effect of this compound on PI3K/Akt/mTOR Pathway Proteins in Prostate Cancer Cells
| Protein | Effect of this compound Treatment | Reference |
| Phospho-PI3K | Decreased expression | nih.gov |
| Phospho-Akt | Decreased expression | nih.gov |
| Phospho-mTOR | Decreased expression | nih.gov |
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is another critical signaling route involved in inflammation, immunity, and cancer cell survival. This compound has been reported to inhibit this pathway, contributing to its anti-cancer activities. nih.govresearchgate.net Specifically, this compound has been shown to induce cytotoxic and apoptotic activities in ovarian cancer cells through the inhibition of NF-κB signaling. nih.govmdpi.com In colorectal cancer cells, this compound was found to mediate apoptosis by down-regulating p-NF-κB. x-mol.net This suggests that by blocking NF-κB, this compound can prevent the transcription of genes that promote cell survival and proliferation.
Tumor Suppressor p53 Activation and its Downstream Effects
The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, such as DNA damage. researchgate.net The activation of p53 is a key strategy in cancer therapy. researchgate.net
This compound has been shown to activate p53 and its downstream targets. nih.govresearchgate.net In human prostate cancer cells, treatment with this compound resulted in an upregulation of p53 protein levels in a dose-dependent manner. nih.govmdpi.com This activation of p53 leads to several downstream effects that contribute to the anti-cancer activity of this compound. nih.govnih.gov
One of the key downstream effects is the upregulation of the cyclin-dependent kinase inhibitor p21. nih.govmdpi.com p21 plays a crucial role in arresting the cell cycle, thereby preventing the proliferation of cancer cells. researchgate.net Additionally, p53 activation by this compound influences the expression of apoptosis-related proteins. Studies have shown that this compound treatment leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. researchgate.net
Furthermore, in non-small cell lung cancer (NSCLC) cells, this compound was found to trigger ferroptosis by activating the miR-26a-1-3p/MDM2/p53 signaling pathway. frontiersin.orgnih.gov This leads to an increase in p53 protein levels, which in turn reduces the expression of SLC7A11, a key regulator of ferroptosis. frontiersin.org
Table 2: Downstream Effects of p53 Activation by this compound
| Downstream Target/Effect | Observation | Cell Type | Reference |
| p21 | Upregulated protein expression | Prostate Cancer | nih.govmdpi.com |
| Bax | Upregulated protein expression | Breast and Prostate Cancer | nih.govresearchgate.net |
| Bcl-2 | Downregulated protein expression | Breast and Prostate Cancer | nih.govresearchgate.net |
| SLC7A11 | Reduced expression (via MDM2) | Non-Small Cell Lung Cancer | frontiersin.org |
Cyclin-Dependent Kinases (CDKs) and Cyclin Protein Regulation
The cell division cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wikipedia.orgkhanacademy.org The deregulation of this process is a fundamental characteristic of cancer cells. mdpi.com this compound has been found to modulate the expression of several key CDKs and cyclins, leading to cell cycle arrest. nih.govmdpi.com
In human prostate cancer cells, treatment with this compound resulted in a dose-dependent downregulation of several critical cell cycle proteins. nih.govmdpi.com Specifically, the expression levels of CDK1/2, CDK4, and CDK6 were all reduced. nih.govmdpi.com These kinases are essential for progression through different phases of the cell cycle. mdpi.com
In conjunction with the downregulation of CDKs, this compound also decreased the expression of their associated cyclins, including cyclin A, cyclin B1, cyclin D1, and cyclin E. nih.govmdpi.com These cyclins are responsible for activating their respective CDK partners to drive the cell cycle forward. khanacademy.org The combined downregulation of both CDKs and cyclins by this compound leads to a halt in cell cycle progression, particularly at the G2/M phase, as observed in prostate cancer cells. nih.govmdpi.com
Table 3: Effect of this compound on CDK and Cyclin Protein Expression in Prostate Cancer Cells
| Protein | Effect of this compound Treatment | Reference |
| CDK1/2 | Downregulated expression | nih.govmdpi.com |
| CDK4 | Downregulated expression | nih.govmdpi.com |
| CDK6 | Downregulated expression | nih.govmdpi.com |
| Cyclin A | Downregulated expression | nih.govmdpi.com |
| Cyclin B1 | Downregulated expression | nih.govmdpi.com |
| Cyclin D1 | Downregulated expression | nih.govmdpi.com |
| Cyclin E | Downregulated expression | nih.govmdpi.com |
Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G) Engagement
In addition to the caspase-dependent apoptotic pathway, this compound also engages caspase-independent mechanisms of cell death. nih.govnih.gov Two key players in this process are the Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G). mdpi.comnih.gov Both are mitochondrial proteins that, upon release into the cytosol and subsequent translocation to the nucleus, can induce DNA fragmentation and cell death. mdpi.comnih.gov
Studies have shown that this compound treatment can induce the upregulation and release of AIF and Endo G from the mitochondria into the cytosol in various cancer cell lines, including prostate and melanoma skin cancer cells. nih.govmdpi.comnih.gov In prostate cancer cells, the levels of AIF and Endo G in the cytosol were increased following this compound treatment. nih.govmdpi.com Furthermore, the use of an AIF inhibitor was shown to significantly inhibit this compound-induced apoptotic cell death, confirming the involvement of this pathway. mdpi.com
This engagement of the AIF/Endo G pathway demonstrates that this compound can induce apoptosis through multiple, redundant pathways, making it a more robust anti-cancer agent. nih.govnih.gov
Cathepsin K Activity Modulation
Recent research suggests that this compound can target Cathepsin K, leading to lethal autophagy through a process dependent on reactive oxygen species (ROS) and the AMPK/mTOR pathway. researcher.life This indicates a broader mechanism of action for this compound that extends beyond apoptosis and cell cycle arrest.
MicroRNA (miRNA) Regulatory Networks (e.g., miR-26a-1-3p)
MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in regulating gene expression. Emerging evidence indicates that this compound can modulate miRNA networks to exert its anti-cancer effects. frontiersin.orgnih.gov
A key example is the regulation of miR-26a-1-3p in non-small cell lung cancer (NSCLC). frontiersin.orgnih.gov Studies have shown that this compound treatment upregulates the level of miR-26a-1-3p. frontiersin.orgnih.gov This miRNA directly targets the E3 ubiquitin ligase MDM2, an important negative regulator of the tumor suppressor p53. frontiersin.orgnih.gov By upregulating miR-26a-1-3p, this compound leads to the silencing of MDM2. frontiersin.orgexlibrisgroup.com This, in turn, increases the protein levels of p53, which then suppresses the expression of SLC7A11, a crucial component of the cellular antioxidant defense system. frontiersin.orgmdpi.com The downregulation of SLC7A11 sensitizes the cancer cells to ferroptosis, a form of iron-dependent regulated cell death. frontiersin.orgnih.govmdpi.com This entire cascade, initiated by this compound, is evidenced by the accumulation of reactive oxygen species (ROS), depletion of glutathione (B108866), mitochondrial shrinkage, and lipid peroxidation. frontiersin.orgnih.gov
This finding highlights a novel mechanism by which this compound can induce cancer cell death, linking its activity to miRNA regulation and the induction of ferroptosis. frontiersin.orgnih.gov
Other Identified Protein and Enzyme Interactions (e.g., MDM2, SLC7A11)
Recent research has illuminated the interaction of this compound with other critical proteins and enzymes, particularly Mouse double minute 2 homolog (MDM2) and Solute Carrier Family 7 Member 11 (SLC7A11). These interactions are pivotal to understanding this compound's broader mechanisms of action, especially its role in inducing a specific form of programmed cell death known as ferroptosis in cancer cells.
Studies have shown that this compound can trigger ferroptosis in non-small cell lung cancer (NSCLC) cells by modulating the miR-26a-1-3p/MDM2/p53 signaling axis. nih.govresearchgate.net The process begins with this compound upregulating the expression of a microRNA, miR-26a-1-3p. nih.govresearchgate.netmdpi.com This microRNA directly targets MDM2, which is an E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53. nih.govresearchgate.net
By silencing MDM2, this compound treatment leads to an accumulation of p53 protein. nih.govresearchgate.net The elevated levels of p53 then act to suppress the expression of SLC7A11. nih.govmdpi.com SLC7A11, also known as xCT, is a crucial component of the cystine/glutamate antiporter system (system Xc-). nih.gov This system is responsible for importing cystine into the cell, which is a necessary precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.gov
The downregulation of SLC7A11 expression disrupts this antioxidant defense mechanism, leading to a decrease in glutathione levels. nih.gov This impairment results in the characteristic features of ferroptosis: a buildup of reactive oxygen species (ROS), shrinkage of mitochondria, and lipid peroxidation. nih.govresearchgate.net The entire cascade, initiated by this compound, highlights the importance of the miR-26a-1-3p/MDM2/p53/SLC7A11 pathway in mediating its ferroptosis-inducing effects, presenting a potential therapeutic strategy for NSCLC. nih.govresearchgate.net
Interactive Data Table: this compound Interaction with the MDM2/p53/SLC7A11 Pathway
| Target Molecule | Description | Effect of this compound | Downstream Consequence |
| miR-26a-1-3p | A microRNA that regulates gene expression. | Upregulates expression. nih.govresearchgate.net | Targets and silences MDM2. nih.govmdpi.com |
| MDM2 | E3 ubiquitin ligase, a negative regulator of p53. nih.govresearchgate.net | Expression is silenced via miR-26a-1-3p. nih.govmdpi.com | p53 protein levels increase. nih.govresearchgate.net |
| p53 | Tumor suppressor protein. amegroups.org | Protein levels are increased due to MDM2 inhibition. nih.govresearchgate.net | Reduces the expression of SLC7A11. nih.govmdpi.com |
| SLC7A11 (xCT) | Cystine/glutamate antiporter, essential for glutathione synthesis. nih.gov | Expression is downregulated by p53. nih.govmdpi.com | Decreased glutathione levels, increased ROS, and induction of ferroptosis. nih.gov |
Structure Activity Relationship Sar Studies and Chemical Derivatization of Sanggenol L
Analysis of Key Pharmacophores and Structural Motifs for Biological Activity
The biological activities of Sanggenol L are intrinsically linked to its specific chemical structure, which features a flavonoid core with prenyl group substitutions. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, several structural motifs can be identified as key pharmacophores contributing to its biological functions.
The flavonoid skeleton, consisting of two aromatic rings (A and B) and a heterocyclic ring (C), is a fundamental feature for its activity. The hydroxylation pattern on these rings plays a significant role. For instance, the hydroxyl groups on the flavonoid scaffold are known to be important for the antioxidant and radical-scavenging activities of this class of compounds. mdpi.com
The presence of isoprenoid groups is a defining characteristic of this compound and many other bioactive flavonoids from Morus species. researchgate.netresearchgate.net These lipophilic side chains can enhance the affinity of the molecule for biological membranes and specific protein targets, thereby modulating its activity. In a study on XIAP (X-linked inhibitor of apoptosis protein) inhibitors, the absence of an isoprenyl group in a structurally similar compound resulted in a loss of cellular activity, likely due to reduced hydrophobicity and cell permeability. researchgate.net This highlights the critical role of the prenyl moiety in the biological effects of compounds like this compound.
Specific to its anti-inflammatory activity, this compound has been shown to inhibit the production of nitric oxide (NO). tandfonline.com The structural features contributing to this effect are thought to involve the flavonoid backbone and the nature and position of its substituents, which can influence its interaction with enzymes like inducible nitric oxide synthase (iNOS) and its modulation of signaling pathways such as NF-κB. tandfonline.comnih.govresearchgate.net
In the context of its anticancer activity, this compound has been reported to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govmdpi.com The mechanism often involves the modulation of key signaling pathways like PI3K/Akt/mTOR. nih.govresearchgate.net The specific arrangement of hydroxyl and prenyl groups on the flavonoid structure is crucial for these interactions. The 2-arylbenzofuran structural motif, present in many Morus flavonoids, is also recognized for its contribution to cytotoxicity in tumor cell lines. researchgate.net
Comparative Studies with Structurally Related Flavonoids (e.g., Sanggenol A, Sanggenol Q)
Comparing the biological activities of this compound with its structural analogues, such as Sanggenol A and Sanggenol Q, provides valuable insights into the structure-activity relationships. These compounds, also isolated from Morus alba, share the same flavonoid core but differ in their substitution patterns, particularly the number and arrangement of isoprenyl groups. researchgate.net
A study by Ko et al. (2017) isolated this compound, Sanggenol A, and Sanggenol Q and evaluated their inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net This provides a direct comparison of their anti-inflammatory potential. The results indicated that this compound exhibited a dose-dependent inhibitory effect on NO production. researchgate.net
| Compound | Key Structural Difference from this compound | Reported Anti-inflammatory Activity (Inhibition of NO production) |
|---|---|---|
| This compound | Baseline | Exhibited dose-dependent inhibition of NO production. researchgate.net |
| Sanggenol A | Different prenylation pattern | Also isolated and tested in the same study, suggesting it is active. researchgate.net In another study, it showed anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways. mdpi.com |
| Sanggenol Q | A new isoprenylated flavanone (B1672756) with a different substitution pattern | Isolated and evaluated for its inhibitory effect on NO production. researchgate.net It also showed protective effects against glutamate-induced oxidative stress. researchgate.net |
While direct, comprehensive comparative studies on a wide range of biological activities are limited, the existing data suggest that subtle changes in the structure, such as the number and position of prenyl groups and hydroxylations, can lead to variations in biological potency and even the spectrum of activity. For example, in a study on various flavonoids from Morus alba, kuwanon T and sanggenon A were identified as potent inhibitors of NO production and pro-inflammatory cytokines. mdpi.com Although not a direct comparison with this compound in that particular study, it underscores the importance of the specific flavonoid structure in determining anti-inflammatory efficacy.
Design and Synthesis of this compound Derivatives for Enhanced Potency or Selectivity
To date, there is a lack of published research specifically detailing the design and synthesis of derivatives of this compound. However, the synthesis of structurally related natural products, such as Sanggenol F, has been reported and offers insights into potential synthetic strategies that could be adapted for this compound. researchgate.net The total synthesis of (±)-sanggenol F was achieved in a 15-step sequence, demonstrating the feasibility of constructing such complex flavonoid structures in the laboratory. researchgate.net
The general approaches to flavonoid synthesis, which could be applied to create this compound derivatives, often involve:
Aldol condensation to form the chalcone (B49325) intermediate. researchgate.net
Oxidative cyclization of the chalcone to form the flavonol ring. acs.org
Introduction of prenyl groups at various positions, often through Claisen rearrangement or other alkylation methods. researchgate.net
The purpose of creating derivatives would be to improve the pharmacological properties of the parent compound. This could involve:
Enhancing potency: By modifying key functional groups to increase binding affinity to the target protein.
Improving selectivity: To reduce off-target effects and potential toxicity.
Optimizing pharmacokinetic properties: Such as solubility, metabolic stability, and bioavailability.
For instance, the synthesis of various flavonoid derivatives has been explored to enhance their activity as selective agonists for specific receptors or as inhibitors of particular enzymes. acs.org The development of synthetic routes to this compound and its analogues would be a critical step towards a more systematic exploration of its structure-activity relationships and the generation of new drug candidates. researchgate.net
Investigation of Stereochemical Influence on Biological Functions
The stereochemistry of a molecule can have a profound impact on its biological activity, as stereoisomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. This compound possesses stereocenters, meaning it can exist as different stereoisomers. However, there is currently no specific research available in the reviewed literature that investigates the influence of this compound's stereochemistry on its biological functions.
Studies on related Diels-Alder type adducts from Morus species, such as sanggenon C and sanggenon D, have highlighted the importance of stereochemistry. acs.org For example, the asymmetric total syntheses of sanggenon C and sanggenon O were achieved, demonstrating that different stereoisomers can be selectively prepared. science.gov This work underscores that the spatial arrangement of substituents is critical for the biological activity of these complex flavonoids.
The development of stereoselective synthetic methods, such as asymmetric Diels-Alder reactions catalyzed by chiral complexes, has been a focus in the synthesis of related flavonoid natural products. science.govacs.org Such methods would be invaluable for preparing individual stereoisomers of this compound. The subsequent biological evaluation of these pure stereoisomers would then allow for a definitive assessment of the role of stereochemistry in the activity of this compound. This remains an important and unexplored area of research for this promising natural product.
Here is the English article about the chemical compound “this compound,” written according to the specified instructions and outline.
Advanced Analytical Methodologies for Sanggenol L Research
The comprehensive investigation of Sanggenol L, a complex prenylated flavonoid, necessitates the application of sophisticated anal
Future Research Trajectories and Translational Perspectives for Sanggenol L
Elucidation of Additional Molecular Targets and Off-Target Effects
The primary mechanism of action for Sanggenol L appears to be the induction of programmed cell death and the halting of cell proliferation in cancerous cells. mdpi.comresearchgate.net Extensive research has identified several key molecular pathways affected by this compound. In various cancer cell lines, this compound has been shown to modulate critical signaling cascades, including the PI3K/Akt/mTOR, NF-κB/JNK/ERK, and caspase/AIF/p53 pathways. mdpi.comnih.govresearchgate.net
Future research must focus on identifying a more comprehensive map of this compound's molecular interactions. While its effects on major proteins like p53, caspases, and Bcl-2 family members are established, a broader understanding of its binding partners is necessary. mdpi.comnih.gov For instance, in gastric cancer cells, it has been found to decrease the activity of cathepsin K. oncodaily.com In non-small cell lung cancer, it triggers ferroptosis by upregulating miR-26a-1-3p, which targets MDM2 and subsequently reduces SLC7A11 expression. nih.gov An unbiased, large-scale screening approach, such as proteomic profiling or affinity chromatography-mass spectrometry, could uncover novel direct and indirect targets.
Crucially, the investigation of off-target effects is paramount for the development of any therapeutic agent. researchgate.net While this compound has shown selectivity for cancer cells over normal cells in some studies, a thorough assessment of its effects on non-target proteins and pathways in various healthy tissues is required. nih.govresearchgate.net This will help to establish a more complete pharmacological profile and anticipate potential toxicities in future preclinical models.
Table 1: Known Molecular Targets and Signaling Pathways of this compound in Preclinical Cancer Models
Investigation of this compound's Role in Specific Cellular Homeostasis Mechanisms
This compound's influence extends to several fundamental cellular processes that maintain tissue homeostasis. Its ability to selectively eliminate damaged or cancerous cells is primarily linked to the induction of apoptosis. researchgate.net Studies show it triggers both caspase-dependent and caspase-independent apoptotic pathways. mdpi.comnih.gov The caspase-dependent route involves the modulation of Bcl-2 family proteins and the activation of initiator and effector caspases, while the independent route involves the upregulation of Apoptosis-Inducing Factor (AIF) and Endonuclease G. mdpi.comnih.gov
Beyond apoptosis, this compound also regulates the cell cycle. In prostate cancer cells, it causes cell cycle arrest, which is characterized by the downregulation of cyclin-dependent kinases (CDK1/2, CDK4, CDK6) and various cyclins (A, B1, D1, E). mdpi.com This arrest prevents cancer cells from proliferating uncontrollably.
Furthermore, recent findings indicate that this compound can induce lethal autophagy in gastric cancer cells, a process influenced by reactive oxygen species (ROS) and the AMPK/mTOR pathway. oncodaily.com Autophagy is a catabolic process critical for cellular survival and tissue homeostasis, and its dysregulation is a hallmark of many diseases. researchgate.net The ability of this compound to modulate redox homeostasis through the generation of ROS is another crucial area for future study, as ROS can act as a double-edged sword in cell signaling and death. researchgate.net Exploring how this compound precisely modulates the delicate balance between apoptosis, autophagy, and cell cycle regulation could reveal new therapeutic strategies.
Synergistic Effects of this compound with Other Bioactive Compounds
A promising avenue for future research is the investigation of this compound in combination therapies. The use of natural compounds to enhance the efficacy of conventional anticancer drugs while minimizing side effects is an innovative therapeutic approach. notulaebiologicae.ro For example, studies have shown that mulberry leaf extracts, which contain a variety of flavonoids, can exert a synergistic cytotoxic effect when combined with cisplatin (B142131) in gastric cancer cells. notulaebiologicae.ro Similarly, mulberry fruit water extract has been shown to increase the cytotoxic impact of paclitaxel (B517696) in bladder cancer cells. notulaebiologicae.romdpi.com
Future preclinical studies should be designed to systematically evaluate the synergistic potential of pure this compound with established chemotherapeutic agents. Investigating combinations with drugs like cisplatin, paclitaxel, or doxorubicin (B1662922) could reveal whether this compound can lower the required therapeutic dose of these toxic drugs, thereby mitigating adverse effects. Additionally, exploring its synergy with other bioactive natural products, such as resveratrol (B1683913) or quercetin, could lead to potent multi-target formulations. researchgate.netmdpi.com The goal of this research would be to identify combinations that result in enhanced anti-cancer activity through complementary mechanisms of action.
Development of Advanced Delivery Systems for Targeted Research Applications
Like many natural flavonoids, the translational potential of this compound may be hampered by suboptimal pharmacokinetic properties, such as poor solubility, low bioavailability, and rapid metabolism. Advanced drug delivery systems offer a solution to overcome these limitations. researchgate.netmdpi.com The encapsulation of bioactive compounds in nanocarriers like nanoparticles, liposomes, or hydrogels can improve stability, prolong circulation time, and enable targeted delivery to specific tissues or cells. mdpi.commdpi.com
While specific delivery systems for this compound have not been extensively reported, the development of such technologies is a critical next step. Future research should focus on creating nanoformulations of this compound. For instance, polymeric nanoparticles, such as those made from poly lactic-co-glycolic acid (PLGA), have been successfully used to enhance the delivery of other anticancer drugs like cisplatin. researchgate.net Loading this compound into such systems could enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. These advanced delivery systems would be invaluable tools for conducting more precise and effective preclinical research, ensuring that the compound reaches its intended target in in vivo models.
Exploration of Novel Therapeutic Applications in Preclinical Models (excluding clinical human trials)
The anticancer activity of this compound has been demonstrated in a range of preclinical cancer models. In vitro studies have confirmed its efficacy against prostate, breast, melanoma, colorectal, and gastric cancer cells. mdpi.comnih.govnih.govoncodaily.com Furthermore, its potential has been validated in in vivo animal models, including the 7,12-dimethylbenz(a)anthracene (DMBA)-induced hamster buccal pouch model for oral carcinogenesis and in xenograft models of non-small cell lung cancer. nih.govrjeid.com
Beyond oncology, the known molecular mechanisms of this compound suggest its potential utility in other disease contexts. Its anti-inflammatory properties, demonstrated by the inhibition of the NF-κB pathway, and its antioxidant effects warrant investigation in models of inflammatory and neurodegenerative diseases. nih.govrjeid.com Indeed, studies have already reported that this compound has neuroprotective effects, alleviating mitochondrial dysfunction in a rotenone-induced in vitro model of Parkinson's disease. mdpi.comresearcher.life Other research points to its potential in preventing cerebral ischemia-reperfusion damage and reducing LPS-induced myocardial injury. rjeid.com Future preclinical research should expand to investigate the efficacy of this compound in validated animal models of these conditions to explore its full therapeutic potential.
Q & A
Q. What are the primary mechanisms by which Sanggenol L induces apoptosis in cancer cells?
Methodological Answer: this compound triggers apoptosis via dual pathways: (1) inhibition of the PI3K/Akt/mTOR signaling axis, reducing cell proliferation, and (2) activation of p53, leading to cell cycle arrest. These mechanisms were validated in prostate cancer cells (DU145, PC-3) using SRB assays for viability, Western blotting for protein expression, and morphological analysis . In non-small cell lung cancer, it induces ferroptosis via miR-26a-1-3p/MDM2/p53 pathway modulation, confirmed through qPCR and flow cytometry .
Q. What in vitro models are most suitable for studying this compound’s anticancer effects?
Methodological Answer: Human prostate cancer cell lines (e.g., DU145, PC-3) and oral squamous cell carcinoma (OSCC) models are widely used. Key parameters include:
Q. How do researchers standardize this compound treatment protocols across cell lines?
Methodological Answer: Standardization involves:
- Dose-response curves : Establish IC₅₀ values using serial dilutions (e.g., 0–100 µM).
- Time-course experiments : Assess effects at 24, 48, and 72 hours to account for delayed signaling responses .
- Control groups : Include caspase inhibitors (z-VAD-fmk) and pathway-specific blockers (e.g., LY294002 for PI3K) to validate mechanism specificity .
Advanced Research Questions
Q. How can contradictions between this compound’s in vitro and in vivo efficacy be resolved?
Methodological Answer: Discrepancies often arise from bioavailability or tumor microenvironment factors. Strategies include:
- Parallel biomarker analysis : Compare TNF-α, NF-κB, and COX-2 levels in both models. In vivo studies (e.g., DMBA-induced hamster buccal pouch carcinogenesis) show this compound reduces TNF-α by 40% and NF-κB by 60% .
- Pharmacokinetic profiling : Measure plasma concentrations post-administration (e.g., 10 mg/kg in hamsters) to correlate dosing with efficacy .
Q. What experimental designs address crosstalk between apoptosis and ferroptosis pathways in this compound studies?
Methodological Answer: Use genetic and pharmacological inhibitors to isolate pathways:
Q. How should researchers analyze conflicting data on this compound’s cell-cycle arrest effects?
Methodological Answer: Contradictions may stem from cell-type-specific signaling. Mitigation strategies:
- Multi-omics integration : Perform RNA-seq and phosphoproteomics to identify context-dependent pathway activation.
- Time-lapse microscopy : Track cell-cycle progression in real-time using fluorescent markers (e.g., FUCCI) .
Data Analysis and Reporting
Q. What statistical methods are critical for validating this compound’s dose-dependent effects?
Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For viability assays, nonlinear regression models (e.g., log(inhibitor) vs. response) calculate IC₅₀ with 95% confidence intervals . Raw data should be archived in appendices, with processed data (normalized to controls) in main figures .
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer: Follow these guidelines:
- Detailed protocols : Document cell passage numbers, serum lots, and incubation times.
- Reagent validation : Use commercial inhibitors (e.g., LY294002) with batch-specific certificates .
- Data transparency : Share raw flow cytometry files or Western blot images in public repositories .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
